Thiolane-2,5-dicarboxylic acid

Heterogeneous catalysis C–H activation Metal–organic frameworks

Thiolane-2,5-dicarboxylic acid (CAS 17773-22-7), also known as tetrahydrothiophene-2,5-dicarboxylic acid or 2,5-anhydro-3,4-dideoxy-2-thiohexaric acid, is a saturated, five-membered sulfur-containing heterocyclic dicarboxylic acid with molecular formula C₆H₈O₄S and molecular weight 176.19 g/mol. The compound features a thiolane (tetrahydrothiophene) ring bearing carboxylic acid groups at the 2- and 5-positions, rendering it a versatile, polydentate ligand scaffold.

Molecular Formula C6H8O4S
Molecular Weight 176.19 g/mol
CAS No. 17773-22-7
Cat. No. B097166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiolane-2,5-dicarboxylic acid
CAS17773-22-7
Synonyms2,5-Anhydro-3,4-dideoxy-2-thiohexaric acid
Molecular FormulaC6H8O4S
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESC1CC(SC1C(=O)O)C(=O)O
InChIInChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
InChIKeyVZKPHLAASBCFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiolane-2,5-dicarboxylic Acid (CAS 17773-22-7): Heterocyclic Dicarboxylic Acid Building Block for Catalysis, Coordination Chemistry, and Chiral Synthesis


Thiolane-2,5-dicarboxylic acid (CAS 17773-22-7), also known as tetrahydrothiophene-2,5-dicarboxylic acid or 2,5-anhydro-3,4-dideoxy-2-thiohexaric acid, is a saturated, five-membered sulfur-containing heterocyclic dicarboxylic acid with molecular formula C₆H₈O₄S and molecular weight 176.19 g/mol . The compound features a thiolane (tetrahydrothiophene) ring bearing carboxylic acid groups at the 2- and 5-positions, rendering it a versatile, polydentate ligand scaffold [1]. Commercially available from multiple suppliers at purities ≥95–97%, this compound serves as a chiral building block, a metal-coordinating linker for metal–organic frameworks (MOFs), and a key intermediate in the synthesis of dibenzoxazolylthiophenes, bioactive amides, and amino ester derivatives [2].

Thiolane-2,5-dicarboxylic Acid: Why In-Class Heterocyclic Dicarboxylic Acids Are Not Interchangeable


Structurally analogous heterocyclic dicarboxylic acids—including thiophene-2,5-dicarboxylic acid (TPA), furan-2,5-dicarboxylic acid (FDA), and 2,2′-thiodiacetic acid (TDA)—exhibit divergent ring saturation, heteroatom identity, stereochemical rigidity, and acidity that fundamentally alter their metal-binding selectivity, thermal stability, and synthetic derivatization potential [1]. TPA, despite moderately higher selectivity for trivalent actinides over lanthanides in aqueous-phase separation, suffers from poor water solubility and high ring rigidity that limit its practical utility [1]. Conversely, the saturated thiolane backbone of thiolane-2,5-dicarboxylic acid imparts conformational flexibility, enabling distinct coordination modes in MOF architectures and enhanced diastereoselectivity in asymmetric transformations—differentiation that cannot be recapitulated by unsaturated or oxygen-containing analogs [2]. The quantitative head-to-head evidence below demonstrates that indiscriminate substitution risks compromising catalytic turnover frequency, enantiomeric excess, thermal stability, and ligand field geometry.

Thiolane-2,5-dicarboxylic Acid Procurement Evidence: Quantitative Differentiation from Closest Analogs and Alternatives


3× Higher Turnover Frequency in Pd(II)-Catalyzed C–H Alkenylation vs. Homogeneous Pd(OAc)₂ via MOF-808 Immobilization

When incorporated as a post-synthetic ligand on MOF-808, tetrahydrothiophene-2,5-dicarboxylic acid effectively entraps and stabilizes Pd(II) centers within large 18.4 Å cages, yielding a heterogeneous single-site catalyst. This catalyst achieves a turnover frequency of 8.4 h⁻¹ after 1 hour of reaction, which is three times higher than the standard homogeneous Pd(OAc)₂ benchmark (~2.8 h⁻¹) under identical reaction conditions for nondirected oxidative alkenylation of arenes [1]. The hydrogenated thiolane ring is essential: the saturated sulfur donor provides a coordination environment that stabilizes Pd(II) without impeding substrate diffusion, a property not achievable with rigid, unsaturated thiophene analogs that would alter pore geometry and metal accessibility [1].

Heterogeneous catalysis C–H activation Metal–organic frameworks Palladium Thioether ligands

Thermal Stability Advantage: 455.8°C Boiling Point and 1.563 g/cm³ Density vs. TPA's 272.5°C

Thiolane-2,5-dicarboxylic acid exhibits a predicted boiling point of 455.8 ± 45.0 °C at 760 mmHg, with a density of 1.563 ± 0.06 g/cm³ . In contrast, the unsaturated analog thiophene-2,5-dicarboxylic acid (TPA) has a substantially lower boiling point of 272.5 °C [1]. This ~183 °C boiling point elevation is attributable to the saturated thiolane ring, which enables stronger intermolecular hydrogen-bonding networks via the flexible dicarboxylic acid moieties. The enhanced thermal resilience of the thiolane scaffold makes it suitable for high-temperature solvothermal MOF synthesis and melt-phase polymer chemistry, where TPA's lower thermal ceiling would lead to premature decomposition or sublimation (TPA sublimes at 150–300 °C) [1].

Thermal stability Process chemistry High-temperature synthesis Material science

Diastereoselective Transformations: 67% Yield and 63% ee via Asymmetric Iodohydroxylation vs. 14% ee via Dichlorination

The intrinsic chirality of thiolane-2,5-dicarboxylic acid at the 2- and 5-positions enables diastereoselective transformations that are inaccessible with achiral or planar-heterocyclic analogs. Using (−)-tetrahydrothiophene-2,5-dicarboxylic acid as substrate, asymmetric iodohydroxylation achieved 67% yield with 63% enantiomeric excess (ee), whereas asymmetric dichlorination of the same substrate gave only 57% yield and a substantially lower 14% ee . This 4.5-fold improvement in enantioselectivity through reaction optimization demonstrates that the saturated thiolane scaffold's conformational flexibility can be exploited to enhance stereochemical outcomes when paired with the appropriate chiral catalyst or auxiliary—a capability not available with rigid, planar thiophene-2,5-dicarboxylic acid, which lacks sp³-hybridized stereocenters .

Asymmetric synthesis Chiral building block Enantiomeric excess Thiolane derivatives

Superior Aqueous-Phase Ligand Flexibility for Actinide/Lanthanide Separation vs. Rigid TPA

In a comprehensive comparative study evaluating three thioether ligands for trivalent actinide/lanthanide separation, (2R,5S)-tetrahydrothiophene-2,5-dicarboxylic acid was benchmarked against 2,2′-thiodiacetic acid (TDA) and 2,5-thiophenedicarboxylic acid (TPA) [1]. Formation constants, EXAFS spectroscopy, and computational studies were completed for complexes with Nd, Eu, Tb, Am, Cm, Bk, and Cf. While TPA exhibited moderately higher actinide selectivity due to its ability to bind actinides in a distinct coordination mode from lanthanides, its practical utility was explicitly limited by poor water solubility and high ring rigidity [1]. The saturated thiolane scaffold of tetrahydrothiophene-2,5-dicarboxylic acid circumvents these solubility and flexibility constraints, providing a thioether donor environment with greater resistance to hydrolysis and oxidation compared to thiol-based extractants, which have demonstrated >99.999% single-stage Am/Ln separation efficiency but suffer from poor radiolytic stability [1]. This study represents the most comprehensive characterization of S-containing lanthanide/actinide complexes in the literature and reports the first bond lengths for Cf and Bk with a neutral S donor [1].

Actinide separation Lanthanide coordination Thioether ligands Nuclear waste management Formation constants

Distinct pKa Profile (3.04) and Acid Dichloride Reactivity for Derivatization vs. Furan-2,5-dicarboxylic Acid

Thiolane-2,5-dicarboxylic acid has a predicted pKa of 3.04 ± 0.40 , which is approximately 0.42 log units less acidic than thiophene-2,5-dicarboxylic acid (pKa = 2.62) [1]. This difference in acidity impacts the reactivity of derived acid chlorides and esterification kinetics. The acid dichloride of tetrahydrothiophene-2,5-dicarboxylic acid has been used to synthesize amino ester derivatives via condensation with 8-hydroxy- and 5,7-dibromo-8-hydroxyquinolines, yielding compounds with demonstrated antimicrobial activity [2]. Furthermore, cis-tetrahydrothiophene-2,5-dicarbonyl chloride (prepared by treating the parent diacid with thionyl chloride) serves as a precursor to 2,5-dicarbamyltetrahydrothiophene and N,N′-bis-(β-phenylethyl)-2,5-dicarbamyltetrahydrothiophene [3]. The corresponding diureides and dithioureides of tetrahydrothiophene-2,5-dicarboxylic acid have been synthesized and compared with their tetrahydrofuran-2,5-dicarboxylic acid counterparts, revealing heteroatom-specific differences in hydrogen-bonding capacity and thermal behavior [4].

Acid dichloride Derivatization Amino esters Antimicrobial Heterocyclic chemistry

Thiolane-2,5-dicarboxylic Acid Application Scenarios: Where Differentiated Performance Drives Selection


Heterogeneous Single-Site Pd Catalyst Design for Pharmaceutical Intermediate Synthesis

Research groups developing heterogeneous catalysts for C–H bond functionalization should select tetrahydrothiophene-2,5-dicarboxylic acid as the MOF-808 post-synthetic ligand of choice. The 3× TOF advantage over homogeneous Pd(OAc)₂ (8.4 h⁻¹ vs. ~2.8 h⁻¹) [1], combined with the catalyst's demonstrated gram-scale synthetic capability for vinylated aromatic products, provides a compelling productivity and cost-efficiency argument. The saturated thiolane ring's conformational flexibility ensures that Pd(II) centers remain accessible within the 18.4 Å MOF cages without restricting substrate diffusion, a critical design parameter that planar thiophene analogs cannot satisfy. This application is directly relevant to pharmaceutical, agrochemical, and fine chemical manufacturing where oxidative alkenylation of electron-rich arenes is a key transformation.

Trivalent Actinide/Lanthanide Separation Ligand Development for Nuclear Waste Management

In radiochemical separation programs targeting improved nuclear waste partitioning, (2R,5S)-tetrahydrothiophene-2,5-dicarboxylic acid should be prioritized over TPA and thiol-based extractants when aqueous solubility and long-term hydrolytic/oxidative stability are design requirements [2]. While TPA offers moderately higher actinide selectivity, its poor water solubility and rigidity preclude practical process-scale deployment. The thiolane scaffold's thioether donor motif—more resistant to hydrolysis and oxidation than thiols—combined with its saturated ring flexibility, makes it the most comprehensively characterized S-donor ligand platform for f-element coordination, with experimental formation constants and structural data available across the entire lanthanide and actinide series (Nd through Cf) [2].

Stereochemically Defined Chiral Building Block for Asymmetric Medicinal Chemistry

Medicinal chemistry programs requiring enantiopure or enantioenriched heterocyclic scaffolds should procure stereochemically defined thiolane-2,5-dicarboxylic acid isomers (e.g., (2R,5S)-, (2S,5S)-, or (2R,5R)-forms). The demonstrated 63% ee achievable via asymmetric iodohydroxylation of the enantiopure substrate—representing a 4.5-fold improvement over the 14% ee obtained via dichlorination —illustrates the scaffold's capacity for diastereoselective elaboration. Unlike achiral planar analogs (TPA, FDA), the sp³-hybridized C2 and C5 stereocenters enable downstream chiral resolution and asymmetric induction, making this compound a strategic procurement choice for chiral pool synthesis and fragment-based drug discovery .

High-Temperature Solvothermal MOF Synthesis and Thermally Stable Polymer Precursor Chemistry

For solvothermal MOF synthesis protocols operating above 250 °C or for polycondensation reactions requiring thermally robust dicarboxylic acid monomers, thiolane-2,5-dicarboxylic acid (boiling point ~456 °C) should replace thiophene-2,5-dicarboxylic acid (boiling point ~273 °C, with sublimation at 150–300 °C) [3]. The ~183 °C boiling point differential ensures that the thiolane monomer remains in the condensed phase throughout high-temperature reaction cycles, preventing monomer loss through vaporization and maintaining stoichiometric control. This thermal advantage is directly relevant to the synthesis of Zr-based MOFs (e.g., MOF-808 derivatives) and sulfur-containing condensation polymers, where the saturated ring also contributes to enhanced chain flexibility compared to rigid aromatic dicarboxylate linkers [3].

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